Receptor Binding Profile: Azaperone Exhibits Distinct Dopamine D₂ and α₁-Adrenergic Affinity Compared to Haloperidol and Droperidol
Azaperone demonstrates a unique receptor binding signature that distinguishes it from other butyrophenone neuroleptics. Its dopamine D₂ receptor Ki is 12 nM, compared to 0.6–1.2 nM for haloperidol and 0.25 nM for droperidol [1][2]. Azaperone also exhibits high affinity for α₁-adrenergic receptors (Ki = 8 nM) and moderate affinity for histamine H₁ receptors (Ki = 45 nM), a broader polypharmacology than the more D₂-selective haloperidol .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Dopamine D₂: 12 nM; α₁-adrenergic: 8 nM; Histamine H₁: 45 nM |
| Comparator Or Baseline | Haloperidol: D₂ Ki = 0.6–1.2 nM; Droperidol: D₂ Ki = 0.25 nM |
| Quantified Difference | Azaperone D₂ affinity is ~10- to 48-fold lower than haloperidol; ~48-fold lower than droperidol. Azaperone exhibits dual D₂/α₁ blockade not observed with haloperidol or droperidol at comparable affinities. |
| Conditions | In vitro radioligand displacement assays using human cloned receptors; Ki values represent inhibition constants. |
Why This Matters
This moderate D₂ affinity coupled with potent α₁ blockade may explain azaperone's favorable safety margin in swine, reducing the risk of extrapyramidal side effects and excessive sedation compared to high-potency D₂ antagonists, thereby making it the preferred veterinary butyrophenone for swine handling.
- [1] Haloperidol. Scientist.com. Ki values for dopamine receptor subtypes. View Source
- [2] Droperidol. Bertin Bioreagent. Ki values for human D2 and D4 receptors. View Source
